3-((2-((4-chloro-2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thio)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
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Overview
Description
“3-({[(4-CHLORO-2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE” is a complex organic compound that features a triazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Triazolopyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and a suitable triazole precursor.
Introduction of the Sulfanyl Group: This step involves the nucleophilic substitution of a halogenated intermediate with a thiol compound.
Final Coupling: The final step involves coupling the intermediate with the 3-fluorophenyl group under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions for substitution reactions can vary, but typical reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbamoyl group would yield amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential as a therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazolopyridine core is known to interact with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-({[(4-Chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
- 3-({[(4-Chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Uniqueness
The uniqueness of “3-({[(4-CHLORO-2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE” lies in its specific substitution pattern, which can confer unique biological activity and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C23H19ClFN5O3S |
---|---|
Molecular Weight |
499.9 g/mol |
IUPAC Name |
3-[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethyl]sulfanyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C23H19ClFN5O3S/c1-13-8-18(19(33-2)10-17(13)24)27-21(31)12-34-23-29-28-20-7-6-14(11-30(20)23)22(32)26-16-5-3-4-15(25)9-16/h3-11H,12H2,1-2H3,(H,26,32)(H,27,31) |
InChI Key |
NGYWOCVROXNMSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C3N2C=C(C=C3)C(=O)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
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